REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:12][CH3:13])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[OH2:14].C[OH:16].OOS([O-])=O.[K+]>CC(C)=O.CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:12]([CH3:13])(=[O:16])=[O:14])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10] |f:3.4|
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Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])SC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 0° C. for 15 minutes
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled in an ice-bath for 10 minutes
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Duration
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10 min
|
Type
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TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 2 hours
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Duration
|
2 h
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Type
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FILTRATION
|
Details
|
The suspension was filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (40 mL)
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Type
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EXTRACTION
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Details
|
The mixture was then extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |